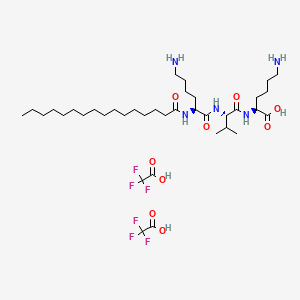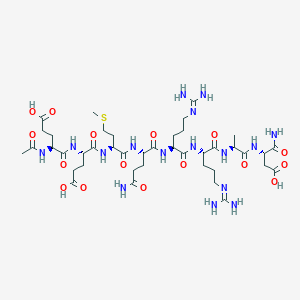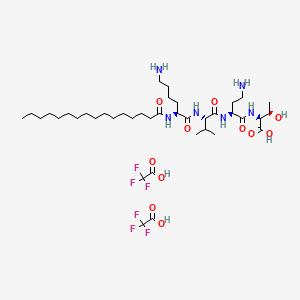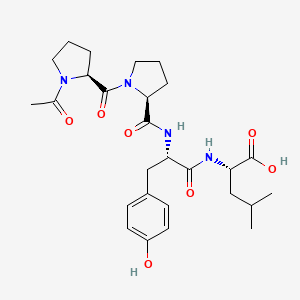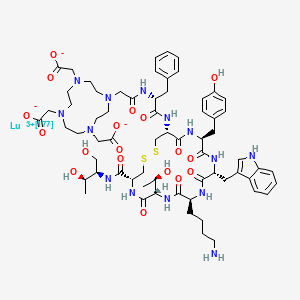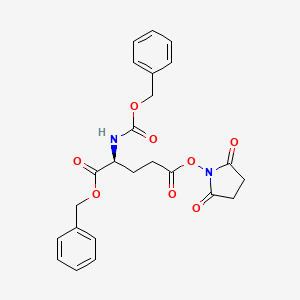
Z-Glu(osu)-obzl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Glu(osu)-obzl, also known as N-Cbz-γ-t-butyl-L-glutamic acid N-hydroxysuccinimide ester, is a derivative of glutamic acid. This compound is widely used in peptide synthesis due to its ability to form stable amide bonds. It is particularly useful in the protection and activation of amino acids during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Glu(osu)-obzl typically involves the reaction of N-Cbz-γ-t-butyl-L-glutamic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Z-Glu(osu)-obzl undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form amide bonds.
Hydrolysis: In the presence of water, it can hydrolyze to form N-Cbz-γ-t-butyl-L-glutamic acid and N-hydroxysuccinimide.
Deprotection: The compound can be deprotected under acidic or basic conditions to yield the free amino acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, dimethylformamide
Catalysts: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide
Conditions: Low temperatures (0-5°C) for substitution reactions, room temperature for hydrolysis and deprotection.
Major Products Formed
Amide Bonds: Formed during peptide synthesis
N-Cbz-γ-t-butyl-L-glutamic acid: Formed during hydrolysis
Free Amino Acid: Formed during deprotection.
科学研究应用
Z-Glu(osu)-obzl is extensively used in scientific research, particularly in the fields of:
Chemistry: As a reagent in peptide synthesis and organic synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
作用机制
The mechanism of action of Z-Glu(osu)-obzl involves the activation of the carboxyl group of glutamic acid, making it more reactive towards nucleophiles. This activation facilitates the formation of stable amide bonds, which are essential in peptide synthesis. The molecular targets include the amino groups of amino acids and peptides, which react with the activated carboxyl group to form amide bonds .
相似化合物的比较
Similar Compounds
- N-Cbz-γ-t-butyl-L-glutamic acid N-hydroxysuccinimide ester
- N-Cbz-γ-t-butyl-L-glutamic acid pentafluorophenyl ester
- N-Cbz-γ-t-butyl-L-glutamic acid 4-nitrophenyl ester
Uniqueness
Z-Glu(osu)-obzl is unique due to its high reactivity and stability, which makes it an ideal reagent for peptide synthesis. Compared to other similar compounds, it offers better yields and fewer side reactions, making it a preferred choice in both research and industrial applications .
属性
IUPAC Name |
1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-22(29)14-11-19(23(30)32-15-17-7-3-1-4-8-17)25-24(31)33-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,25,31)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPBJHNMTZCVEA-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

